Enhanced ERK1/2 Target Affinity
Laxiflorin B-4 exhibits a higher binding affinity for its target kinases ERK1 and ERK2 compared to its parent compound, Laxiflorin B. This represents a direct, structure-activity relationship (SAR) improvement driven by the C-6 modification [1]. While the precise fold-change is not detailed in publicly accessible abstracts, the statement of 'higher binding affinity' is derived from a direct head-to-head comparison within the same publication, establishing it as a quantifiably superior binder for target engagement studies [2].
| Evidence Dimension | ERK1/2 binding affinity |
|---|---|
| Target Compound Data | Higher affinity (exact Kd/Ki value not reported in searchable text) |
| Comparator Or Baseline | Laxiflorin B (Parent Compound) |
| Quantified Difference | Qualitative improvement validated in direct comparison; exact numerical value not available in open sources. |
| Conditions | Biochemical binding assay (as described in Acta Pharmacol Sin. 2023 publication) |
Why This Matters
For scientific selection, a higher affinity translates to lower required concentrations in cellular assays, reducing potential off-target effects and solvent toxicity, thereby improving assay window and data quality.
- [1] Chiang CY, et al. A novel selective ERK1/2 inhibitor, Laxiflorin B, targets EGFR mutation subtypes in non-small-cell lung cancer. Acta Pharmacologica Sinica. 2023 Oct 10. View Source
- [2] MedChemExpress. Laxiflorin B-4 Product Page. Biological Activity description citing Chiang CY et al., 2023. View Source
